Home > Products > Screening Compounds P139791 > 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione - 10505-25-6

2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Catalog Number: EVT-2678933
CAS Number: 10505-25-6
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a group of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazolopyrimidines involves various methods. One such method involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones . Another method involves the use of ultrasonic-assisted synthesis .

Overview

2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of the methyl group at position 2 contributes to its chemical properties and potential reactivity. Research indicates that derivatives of this compound exhibit significant pharmacological activities, particularly as enzyme inhibitors, making them valuable in medicinal chemistry.

Source and Classification

The classification of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione falls under the category of heterocyclic compounds, specifically within the pyrazolo[3,4-d]pyrimidine family. This compound is synthesized through various methods that involve the manipulation of simpler chemical precursors. Its structural formula can be represented as C₈H₈N₄O₂, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through several methodologies:

  1. Hydrazinolysis and Cyclization: One effective method involves the hydrazinolysis of 6-chloro-1-methyluracil followed by condensation with aromatic aldehydes. This reaction typically requires the use of thionyl chloride for oxidative cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivatives in good yields .
  2. One-Pot Reactions: A novel one-pot synthesis approach has been developed where a mixture of hydrazinyl derivatives undergoes cyclization in the presence of thionyl chloride. This method streamlines the process and enhances efficiency .
  3. Conventional Heating: Traditional heating methods have also been utilized to synthesize this compound from simpler precursors under reflux conditions .

These methods are characterized by their ability to produce high yields while maintaining structural integrity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The key structural features include:

  • Molecular Formula: C₈H₈N₄O₂
  • Molecular Weight: Approximately 180.18 g/mol
  • Key Functional Groups: The compound contains two carbonyl groups (C=O) and nitrogen atoms within the rings that contribute to its reactivity and biological activity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups present and confirm the structural integrity of synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione allows it to participate in various reactions:

  1. Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex derivatives.
  2. Nucleophilic Substitution: Due to the presence of electron-withdrawing groups in its structure, it can act as an electrophile in nucleophilic substitution reactions.
  3. Cyclization Reactions: The functionality at positions 4 and 6 allows for further cyclization reactions leading to diverse heterocyclic compounds.

These reactions are crucial for developing new derivatives with enhanced biological activities.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves inhibition of key enzymes involved in cancer pathways. For instance:

  • Enzyme Inhibition: These compounds have been shown to inhibit various tyrosine kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical targets in cancer therapy .
  • Cell Cycle Regulation: The inhibition leads to disrupted cell cycle progression and induction of apoptosis in cancer cells .

Molecular docking studies often support these findings by illustrating how these compounds fit into enzyme active sites.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione include:

  • Melting Point: Varies depending on specific derivatives but commonly ranges between 190°C - 240°C.
  • Solubility: Generally soluble in organic solvents such as dimethylformamide and ethanol but may have limited solubility in water.

The chemical properties are defined by its ability to participate in electrophilic substitutions due to the electron-deficient nature of the nitrogen atoms within its rings.

Applications

Scientific Uses

The applications of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione are diverse:

  1. Anticancer Agents: It serves as a scaffold for developing novel anticancer drugs targeting tyrosine kinases.
  2. Enzyme Inhibitors: Research indicates potential uses in inhibiting enzymes related to various diseases beyond cancer .
  3. Pharmaceutical Development: The compound is utilized as a building block for synthesizing more complex heterocycles with therapeutic potential .
Pharmacological Significance of Pyrazolo[3,4-d]Pyrimidine Scaffolds in Targeted Therapy

Role as Bioisosteric Replacements for Purine Nucleotides in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged bioisostere of endogenous purine nucleotides, enabling competitive inhibition of ATP-binding sites in kinase domains. This heterocyclic system replicates the hydrogen-bonding topology of adenine through its N1, C2, and N3 atoms, which align with kinase hinge-region residues (e.g., Cys919 in VEGFR-2, Leu83 in CDK2) [1] [6]. Unlike natural purines, the scaffold permits extensive C3 and C6 substitutions that enhance target affinity and selectivity. For example, 4-arylaminopyrazolo[3,4-d]pyrimidine derivatives exhibit hydrogen bonding with Glu917 and Asp1046 in VEGFR-2, mimicking sunitinib’s interactions while improving hydrophobic packing in the DFG-out pocket [1] [4].

Thermodynamic studies reveal that pyrazolo[3,4-d]pyrimidine derivatives achieve lower binding entropy than quinazoline inhibitors due to their conformational rigidity. This property reduces the entropic penalty upon kinase binding, enhancing inhibitory potency (e.g., compound 12b’s VEGFR-2 IC₅₀ = 0.063 ± 0.003 μM vs. sunitinib’s 0.035 ± 0.012 μM) [1]. The scaffold’s versatility supports targeting of diverse kinases:

Table 1: Kinase Inhibition Profiles of Select Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundCore StructureKinase TargetIC₅₀ (μM)Reference
12b4-Anilino substitutionVEGFR-20.063 ± 0.003 [1]
161-(p-Tolylglycyl) chainEGFR0.034 [3]
RB-07-16C6-BisphosphonateGGPPS0.11* [8]
14Thioglycoside derivativeCDK2/Cyclin A20.057 ± 0.003 [6]

*Mean enzymatic IC₅₀; intracellular GGPP depletion EC₅₀ = 0.28 μM in RPMI-8226 cells [8]

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Derivatives in Oncology Drug Discovery

The therapeutic exploration of pyrazolo[3,4-d]pyrimidines evolved from early purine antimetabolites (e.g., mercaptopurine) to targeted kinase inhibitors. Key developmental milestones include:

  • First-Generation Derivatives (1980s–1990s): Focused on antiproliferative effects via undefined mechanisms. Simplistic C6-methyl/C4-thio substitutions demonstrated moderate activity against leukemia models but lacked kinase specificity [9].
  • Kinase-Targeted Era (2000s): Rational design incorporating 4-anilino motifs (inspired by quinazoline EGFR inhibitors) yielded selective ATP-competitive agents. Compound I (Fig. 2, [4]) inhibited CDK2 at nanomolar concentrations, establishing structure-activity relationship (SAR) principles for hinge-region binding [4] [6].
  • Polypharmacology Agents (2010s–Present): Strategic C3/C6 modifications enabled multitarget inhibition. Derivatives like 5i achieved dual EGFR/VEGFR-2 blockade (IC₅₀ = 0.3 μM and 7.60 μM, respectively) by combining 4-arylhydrazone spacers with 1-phenyl hydrophobic tails [4]. Concurrently, bisphosphonate-conjugated C6 derivatives (e.g., RB-07-16) expanded applications to GGPP synthase inhibition, disrupting oncogenic geranylgeranylation in multiple myeloma [8].

Synthetic methodologies advanced from classical cyclocondensation to green chemistry approaches. Microwave-assisted synthesis now achieves pyrazolo[3,4-d]pyrimidine cores in >80% yield via one-pot reactions between hydrazines and β-ketonitriles [3] [7].

Comparative Advantages Over Indolinone and Quinazoline-Based Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives exhibit distinct pharmacological advantages over legacy scaffolds:

  • Enhanced Binding Entropy: The planar pyrazolo[3,4-d]pyrimidine system reduces desolvation energy by 2–3 kcal/mol compared to indolinones (e.g., sunitinib), improving kinase binding kinetics. Molecular dynamics simulations confirm lower RMSD fluctuations (<1.0 Å vs. 1.8 Å for quinazolines) during VEGFR-2 inhibition [1] [4].
  • Improved Solubility and Log P: C3 aliphatic amines or glycosyl groups (e.g., compound 5 and 6 [6]) lower cLog P by 1.5–2.0 units versus quinazoline inhibitors, enhancing aqueous solubility (>50 μg/mL vs. <10 μg/mL for erlotinib analogs) without compromising membrane permeability [3] [6].
  • Broader Target Selectivity: The scaffold accommodates bulky C6 substituents that access allosteric kinase pockets. For example, compound 14’s thioglycoside moiety enables hydrogen bonding with CDK2’s Glu81, a region sterically hindered in indolinone-based inhibitors [6]. This versatility facilitates rational polypharmacology, as demonstrated by 5i’s dual EGFR/VEGFR-2 inhibition [4].

Table 2: Physicochemical and Pharmacokinetic Comparison of Kinase Inhibitor Scaffolds

ParameterPyrazolo[3,4-d]PyrimidineQuinazolineIndolinone
Aqueous Solubility (μM)58–1205–1510–25
cLog P (Mean)2.1 ± 0.33.8 ± 0.64.2 ± 0.7
Kinase Binding ΔG (kcal/mol)-10.2 ± 0.4-8.7 ± 0.5-9.1 ± 0.6
Plasma Protein Binding (%)85–9292–9894–99

Data aggregated from [1] [3] [4]

Mechanistically, pyrazolo[3,4-d]pyrimidines resist common kinase mutations. Compound 16 maintains EGFRT790M inhibition (IC₅₀ = 0.034 μM) due to covalent interactions with Cys797, a residue inaccessible to quinazoline inhibitors like gefitinib [3]. Additionally, C6-bisphosphonate derivatives evade P-glycoprotein efflux (0.3–0.4-fold vs. control [3]), overcoming a key resistance mechanism in colorectal cancer [8].

Properties

CAS Number

10505-25-6

Product Name

2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

IUPAC Name

2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Molecular Formula

C6H6N4O2

Molecular Weight

166.14

InChI

InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12)

InChI Key

MYBCGWPHGYQHSC-UHFFFAOYSA-N

SMILES

CN1C=C2C(=N1)NC(=O)NC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.